molecular formula C16H14Cl2N2O2 B2431615 (2-Chlorophenyl)(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034618-18-1

(2-Chlorophenyl)(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No.: B2431615
CAS No.: 2034618-18-1
M. Wt: 337.2
InChI Key: VSCHVWFBXCHKIN-UHFFFAOYSA-N
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Description

(2-Chlorophenyl)(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone is a complex organic compound often researched for its potential applications in various scientific fields. This compound contains multiple functional groups, including chlorophenyl and chloropyridinyl moieties, making it a molecule of significant interest in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Starting Materials: Typically, the synthesis begins with commercially available or easily synthesized chlorinated aromatic compounds.

  • Stepwise Synthesis:

    • First, the pyrrolidine ring is synthesized and functionalized to incorporate a methanone group.

    • Next, the chloropyridinyl group is introduced through nucleophilic substitution reactions.

    • Finally, the chlorophenyl group is attached using cross-coupling reactions.

  • Reaction Conditions: These steps generally involve conditions such as elevated temperatures, inert atmospheres (often nitrogen or argon), and the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

Industrial Production Methods:

In an industrial context, the production of (2-Chlorophenyl)(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone is scaled up by optimizing the reaction conditions and using large-scale reactors. Techniques such as continuous flow synthesis might be employed to increase yield and reduce production time.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions, typically converting its functional groups into higher oxidation states.

  • Reduction: Conversely, it can also be reduced, affecting the chlorinated rings or the pyrrolidine moiety.

  • Substitution: The chlorinated aromatic rings make it a candidate for nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

  • Reduction: Hydrides such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C).

  • Substitution: Bases such as sodium hydroxide (NaOH) or potassium tert-butoxide (t-BuOK) under varying solvent conditions.

Major Products:

  • Oxidation: Potential products include various oxygenated derivatives.

  • Reduction: Corresponding dechlorinated or reduced aromatic compounds.

  • Substitution: New compounds where chlorines are replaced by different nucleophiles.

Scientific Research Applications

Chemistry: It serves as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.

Biology: The compound's structural components are studied for their potential interactions with biological macromolecules.

Medicine: Research investigates its potential as a pharmacophore, exploring its interaction with biological targets like enzymes or receptors.

Industry: Its application in the manufacture of specialty chemicals, particularly those with advanced material properties.

Mechanism of Action

Molecular Targets and Pathways:

The compound’s effects are typically a result of its interaction with specific molecular targets, such as enzymes or receptors, through binding affinity and specificity. The chlorinated aromatic groups and the pyrrolidine ring can interact with hydrophobic pockets or active sites, influencing the biological activity.

Comparison with Similar Compounds

  • (2-Chlorophenyl)(3-pyrrolidin-1-yl)methanone

  • (3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone

  • (2-Chlorophenyl)(3-((4-chloropyridin-3-yl)oxy)pyrrolidin-1-yl)methanone

These compounds share structural similarities but differ in specific substitutions or positions of functional groups, which can significantly affect their chemical properties and biological activities. The uniqueness of (2-Chlorophenyl)(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone lies in its specific combination of the chlorophenyl and chloropyridinyl groups attached to the pyrrolidine ring, offering distinct reactivity and interactions.

Properties

IUPAC Name

(2-chlorophenyl)-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2O2/c17-13-4-2-1-3-12(13)16(21)20-8-6-11(10-20)22-15-5-7-19-9-14(15)18/h1-5,7,9,11H,6,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSCHVWFBXCHKIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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